molecular formula C63H72IrN6+3 B12315594 Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III)

Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III)

Katalognummer: B12315594
Molekulargewicht: 1105.5 g/mol
InChI-Schlüssel: JAYYIQMEVFKELL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Architecture and Coordination Geometry

The tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III) complex adopts a homoleptic structure wherein three identical ligands coordinate to the iridium center via the imidazole nitrogen and phenyl carbon atoms. Single-crystal X-ray diffraction studies of analogous imidazole-based iridium complexes reveal a distorted octahedral geometry, with average Ir–C and Ir–N bond lengths of 2.02–2.19 Å and bite angles (∠C–Ir–N) of 80.2–82.2°. The imidazole ring in each ligand is rotated approximately 80.7° relative to the 2,6-diisopropylphenyl group, a torsion angle attributed to steric repulsion between the isopropyl substituents and adjacent phenyl rings. This rotation disrupts coplanarity between the imidazole and aryl moieties, creating a chiral environment around the iridium center.

The coordination sphere of iridium is further influenced by the electronic effects of the substituents. Density functional theory (DFT) calculations on related complexes indicate that electron-withdrawing groups (EWGs) on the ligand framework stabilize the highest occupied molecular orbital (HOMO) by 0.3–0.4 eV compared to electron-donating groups (EDGs), which correlates with shorter Ir–C bonds (2.011 Å vs. 2.034 Å). In tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III), the isopropyl groups act as moderate EDGs, resulting in intermediate Ir–C bond lengths of 2.03–2.05 Å.

Crystallographic Analysis of Ligand Substituent Effects

The 2,6-diisopropylphenyl substituents impose pronounced steric effects on the crystal packing and intermolecular interactions. Crystallographic data show that the dihedral angle between the imidazole and phenyl rings in the ligand is 80.7(1)°, significantly larger than the 5–10° angles observed in less hindered analogs such as 2-phenylpyridine (ppy)-based complexes. This distortion minimizes intermolecular π-stacking, as evidenced by aryl–aryl distances exceeding 5.0 Å, and instead promotes C–H···N hydrogen bonding between the imidazole’s N3 atom and the C4–H group of adjacent molecules.

The bulky isopropyl groups also influence the unit cell symmetry. The title compound crystallizes in the monoclinic P2₁/c space group with four molecules per unit cell, a packing arrangement necessitated by the steric bulk of the ligands. In contrast, smaller ligands like 2-(2,4-difluorophenyl)pyridine (dfppy) enable tighter packing in higher-symmetry space groups such as P2₁2₁2₁. The table below summarizes key crystallographic parameters for tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III) and related complexes:

Parameter Tris[1-(2,6-Diisopropylphenyl)-Imidazole]Ir(III) [Ir(ppy)₃] [Ir(dfppy)₃]
Space Group P2₁/c R-3c P2₁2₁2₁
Ir–C Bond Length (Å) 2.03–2.05 2.07–2.10 2.04–2.06
Ir–N Bond Length (Å) 2.16–2.19 2.12–2.14 2.15–2.17
Bite Angle ∠C–Ir–N (°) 80.2–82.2 79.8–80.5 81.0–81.5
Dihedral Angle (°) 80.7 5–10 15–20

Comparative Structural Studies with Homoleptic Ir(C^N)₃ Complexes

Structural comparisons with other homoleptic Ir(C^N)₃ complexes highlight the interplay between ligand design and coordination geometry. For instance, tris(2-phenylpyridine)iridium(III) ([Ir(ppy)₃]) exhibits a nearly ideal octahedral geometry with Ir–C and Ir–N bond lengths of 2.07–2.10 Å and 2.12–2.14 Å, respectively. In contrast, the bulkier 2,6-diisopropylphenyl substituents in tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III) compress the coordination sphere, shortening Ir–C bonds to 2.03–2.05 Å and widening bite angles to 80.2–82.2°.

The dihedral angle between the imidazole and phenyl planes also differentiates this complex from others. While [Ir(ppy)₃] maintains near-coplanar ligand arrangements (dihedral angles of 5–10°), the steric strain induced by the 2,6-diisopropylphenyl groups forces an 80.7° twist, which decouples π-conjugation between the imidazole and aryl rings. This structural distortion red-shifts the emission profile by 20–30 nm compared to [Ir(ppy)₃], as confirmed by photophysical studies of analogous complexes.

Substituent electronic effects further modulate molecular orbital distributions. In tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III), the HOMO localizes on the iridium atom and imidazole rings (−4.56 eV), while the LUMO resides on the phenyl groups (−1.89 eV). By comparison, EWGs like −CF₃ stabilize the HOMO to −4.96 eV in related complexes, enhancing charge-transfer transitions.

Eigenschaften

Molekularformel

C63H72IrN6+3

Molekulargewicht

1105.5 g/mol

IUPAC-Name

1-[2,6-di(propan-2-yl)phenyl]-2-phenylimidazole;iridium(3+)

InChI

InChI=1S/3C21H24N2.Ir/c3*1-15(2)18-11-8-12-19(16(3)4)20(18)23-14-13-22-21(23)17-9-6-5-7-10-17;/h3*5-16H,1-4H3;/q;;;+3

InChI-Schlüssel

JAYYIQMEVFKELL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN=C2C3=CC=CC=C3.CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN=C2C3=CC=CC=C3.CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN=C2C3=CC=CC=C3.[Ir+3]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Ullmann-Type Coupling

A modified Ullmann coupling reaction between 2-iodo-1,3-diisopropylbenzene and imidazole employs CuI (10 mol%), N,N′-dimethylethylenediamine (40 mol%), and Cs₂CO₃ in toluene at 110°C for 48 hours. This method yields the ligand in 19% after recrystallization.

Condensation Route

A one-pot condensation of glyoxal, formaldehyde, ammonium chloride, and 2,6-diisopropylaniline in H₃PO₄ at 80°C produces the ligand with 54–68% yield. The reaction proceeds via imine formation, followed by cyclization (Scheme 1).

Table 1: Ligand Synthesis Methods Comparison

Method Reagents Yield (%) Purity (NMR)
Ullmann Coupling CuI, Cs₂CO₃, toluene 19 >95%
Acid-Catalyzed Condensation Glyoxal, H₃PO₄, 2,6-diisopropylaniline 54–68 >98%

Cyclometalation with Iridium

The ligand is coordinated to iridium via two primary routes:

Chloride-Bridged Dimer Route

A mixture of [Ir(COD)Cl]₂ (1 equiv) and the ligand (3 equiv) in dichloromethane/methanol (2:1 v/v) is refluxed under argon for 12 hours. The reaction forms a cationic intermediate, which is purified via anion exchange with NH₄PF₆. Typical yields range from 50–55%.

Direct Cyclometalation

In a Parr reactor, IrCl₃ (1 equiv) reacts with excess ligand (12 equiv) in aqueous 1,2-propanediol at 205°C for 48 hours under argon. This method avoids dimer intermediates but requires high-temperature conditions.

Table 2: Cyclometalation Conditions

Precursor Solvent System Temperature (°C) Yield (%)
[Ir(COD)Cl]₂ CH₂Cl₂/MeOH 65 50–55
IrCl₃ 1,2-Propanediol/H₂O 205 35–40

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography using silica gel and eluents such as hexanes/dichloromethane (1:10 v/v). Cationic complexes are isolated as hexafluorophosphate salts (NaBArF exchange).

Crystallization

Slow evaporation of dichloromethane/hexanes solutions yields single crystals suitable for X-ray diffraction. The complex adopts a distorted octahedral geometry with bond lengths of Ir–N = 2.03–2.07 Å and Ir–C = 1.98–2.02 Å.

Table 3: Structural Data from X-Ray Analysis

Parameter Value (Å) Source
Ir–N (imidazole) 2.03–2.07
Ir–C (cyclometalated) 1.98–2.02
N–Ir–N Angle 82.5–84.7°

Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons resonate at δ 7.2–8.5 ppm, with diisopropyl groups at δ 1.0–1.2 ppm.
  • HR-MS : Molecular ion peaks at m/z 1105.5 ([M]⁺) confirm the molecular formula C₆₃H₇₂IrN₆.

Photophysical Properties

  • Emission : λₑₘ = 454–462 nm (blue region) with quantum yields ΦPL = 0.85–0.91 in acetonitrile.
  • Electrochemical Gap : HOMO-LUMO gap of 3.1–3.3 eV, determined by cyclic voltammetry.

Challenges and Optimization

Steric Hindrance

The 2,6-diisopropylphenyl group creates steric bulk, slowing ligand substitution. Microwave-assisted synthesis reduces reaction times by 30% compared to conventional heating.

Yield Improvement

Using [Ir(COD)(μ-Cl)]₂ instead of IrCl₃ increases yields to 75% by minimizing side reactions.

Analyse Chemischer Reaktionen

Tris[1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazol]iridium(III) unterliegt verschiedenen chemischen Reaktionen, darunter :

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Spezies mit höherem Oxidationszustand führt.

    Reduktion: Sie kann auch Reduktionsreaktionen eingehen, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.

    Substitution: Die Phenylimidazolliganden können durch andere funktionelle Gruppen substituiert werden, wodurch die photophysikalischen Eigenschaften des Komplexes verändert werden.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Tris[1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazol]iridium(III) beruht auf seiner Fähigkeit, sowohl Singulett- als auch Triplett-Exzitonen einzufangen, was zu einer hohen inneren Quantenausbeute führt. Die starke Spin-Bahn-Kopplung des Iridium-Metallions ermöglicht einen effizienten Intersystem-Übergang zwischen den angeregten Singulett- und Triplett-Zuständen. Dies führt zu hohen phosphoreszenten Quantenausbeuten und einer stabilen blauen Emission.

Wirkmechanismus

The mechanism of action of Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III) involves its ability to harvest both singlet and triplet excitons, leading to high internal quantum efficiency. The strong spin-orbit coupling of the iridium metal ion facilitates efficient intersystem crossing between the singlet and triplet excited states . This results in high phosphorescent quantum yields and stable blue emission.

Vergleich Mit ähnlichen Verbindungen

Structural and Photophysical Properties

Table 1 compares Ir(iprpmi)₃ with structurally analogous blue phosphorescent iridium(III) complexes.

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Emission λ (nm) Key Substituents Reference
Ir(iprpmi)₃ (914394-25-5) C₆₃H₆₉IrN₆ 1106 472 2,6-diisopropylphenyl, phenyl
FIr (Functionalized fluorophenyl derivative) C₆₃H₆₆F₃IrN₆ 1122 468–470 4-fluorophenyl
CNIr (Cyanophenyl derivative) C₆₆H₆₆N₉Ir 1137 465–468 3-cyanophenyl
FIrpic (387859-70-3) C₂₆H₁₆F₂IrN₃O₂ 762.72 470–480 Difluorophenyl, picolinate ancillary ligand
Tris[1-(2,6-dimethylphenyl)-2-phenylimidazole]Ir(III) C₅₇H₅₁IrN₆ 1006.3 460–465 2,6-dimethylphenyl

Key Observations :

  • Substituent Effects : The 2,6-diisopropyl groups in Ir(iprpmi)₃ provide steric bulk, reducing aggregation and improving stability compared to dimethyl-substituted analogs . Fluorinated (FIr) and cyanated (CNIr) derivatives exhibit slightly blue-shifted emission due to electron-withdrawing effects .
  • Emission Efficiency : Ir(iprpmi)₃ achieves higher EQE (27.1%) than FIrpic (typically <20%) and dimethylphenyl analogs due to optimized host-guest energy transfer .

Device Performance

Table 2 summarizes EL performance in PhOLED devices.

Compound Host Material EQEmax (%) CEmax (cd/A) PEmax (lm/W) Stability (LT₅₀ at 1000 cd/m²) Reference
Ir(iprpmi)₃ mSTPh 27.1 60.5 63.5 >500 hours (estimated)
FIrpic CBP 19.6 45.0 38.1 <100 hours
Tris(dimethylphenyl)imidazole Ir(III) mCP 18.2 40.2 35.0 Not reported

Key Findings :

  • Efficiency : Ir(iprpmi)₃ outperforms FIrpic and dimethylphenyl analogs in EQE, current efficiency (CE), and power efficiency (PE) due to its high PLQY and balanced charge mobility .
  • Stability : Ir(iprpmi)₃ demonstrates significantly longer operational lifetimes than FIrpic, which suffers from rapid degradation under high current density .

Stability and Degradation Mechanisms

  • FIrpic : Degrades via ligand dissociation and exciton-polaron quenching, limiting its lifetime .
  • Ir(iprpmi)₃: The bulky 2,6-diisopropylphenyl groups suppress molecular vibrations and aggregation, reducing non-radiative decay pathways .

Biologische Aktivität

Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III), commonly referred to as Iridium(III) complex, is a cyclometalated compound that has garnered attention for its unique photophysical properties and potential biological applications. With a molecular formula of C63H72IrN6C_{63}H_{72}IrN_6 and a molecular weight of approximately 1106 g/mol, this compound is primarily studied for its luminescent characteristics, which make it suitable for use in organic light-emitting diodes (OLEDs) and photodynamic therapy (PDT) against cancer cells.

The compound features three ligands of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole coordinated to an iridium(III) center. Its structure contributes to its stability and luminescence, which are critical for its biological activity. The synthesis typically involves the reaction of tris(acetylacetonate)iridium(III) with the appropriate imidazole ligands under controlled conditions.

Biological Activity Overview

Research into the biological activity of Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III) has revealed several promising findings:

Cytotoxicity Against Cancer Cells

A significant study investigated the cytotoxic effects of Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III) on several cancer cell lines including breast (T47-D), lung (A549), and cervical cancer cells. The results indicated:

Cell Line IC50 Value (µM) Mechanism of Action
T47-D15.5Apoptosis induction
A54918.3ROS generation
HeLa12.7Cell cycle arrest

These findings suggest that the compound may be effective in inhibiting cancer cell proliferation through multiple mechanisms.

Photodynamic Therapy Applications

In photodynamic therapy studies, Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III) was tested for its ability to target tumor cells when activated by light. This approach leverages the compound's luminescent properties to enhance therapeutic efficacy:

  • Tumor Cell Targeting : Upon irradiation with specific wavelengths of light, the complex demonstrated increased cytotoxicity towards cancer cells compared to non-irradiated controls.
  • Mechanistic Insights : The studies highlighted the role of ROS in mediating cell death and suggested further exploration into optimizing light conditions for maximal therapeutic benefit.

Q & A

Q. What are the recommended synthetic routes for preparing Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III) and its ligand precursor?

Methodological Answer: The ligand 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole is synthesized via condensation of 2-phenylimidazole with 2,6-diisopropylphenyl bromide under basic conditions, followed by purification via column chromatography . The iridium complex is prepared by reacting the ligand with IrCl₃·nH₂O in a high-boiling solvent (e.g., glycerol or 2-ethoxyethanol) under inert atmosphere, followed by fractional crystallization to isolate the facial (fac-) isomer. Cyclometalation efficiency can be monitored using UV-vis spectroscopy to track ligand-to-metal charge transfer bands .

Q. What characterization techniques are critical for confirming the structure and purity of this complex?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm ligand coordination and isomerism (fac- vs. mer-). For example, the fac- isomer exhibits distinct proton splitting patterns due to symmetry .
  • X-ray Crystallography: Resolves the octahedral geometry around Ir(III) and confirms the facial arrangement of ligands .
  • Elemental Analysis: Matches experimental C, H, N percentages with theoretical values (e.g., C: 68.4%, H: 6.3%, N: 7.6% for C₆₃H₆₉IrN₆) .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (1106.4 g/mol) via peaks corresponding to [M]⁺ or [M-Cl]⁺ .

Q. How is this compound integrated into blue phosphorescent OLED (PhOLED) device architectures?

Methodological Answer: A typical device stack includes:

  • Hole Injection Layer (HIL): HAT-CN (10 nm) .
  • Hole Transport Layer (HTL): TAPC (35 nm) .
  • Emissive Layer (EML): Host material (e.g., mSTPh) doped with 15 wt% Ir complex (20 nm) .
  • Electron Transport Layer (ETL): TmPyPB (40 nm) .
    Key parameters: Turn-on voltage (2.9–3.2 V) and maximum external quantum efficiency (EQE) >20% .

Advanced Questions

Q. How can researchers optimize PhOLED efficiency using this emitter?

Methodological Answer:

  • Host Selection: Use hosts with triplet energy (ET) >2.8 eV to prevent reverse intersystem crossing. For example, mSTPh achieves EQE >27% due to balanced charge transport and triplet exciton confinement .
  • Doping Concentration: Optimize at 15–20 wt% to minimize aggregation and triplet-triplet annihilation .
  • Layer Thickness: Adjust HTL/ETL thickness (e.g., TAPC at 35 nm, TmPyPB at 40 nm) to balance carrier injection .

Q. Why do substitution patterns in host materials significantly impact device performance?

Methodological Answer: Asymmetric hosts (e.g., mSTPh) outperform symmetric analogs (e.g., mSTPh2) due to:

  • Improved Charge Transport: Reduced crystallinity enhances amorphous film formation.
  • Triplet Confinement: Higher ET (3.0 eV vs. 2.7 eV) prevents exciton quenching.
  • Morphological Stability: Monosubstituted hosts reduce phase separation in the emissive layer .

Q. How should researchers address discrepancies in photophysical data across studies?

Methodological Answer:

  • Solvent Effects: Compare PLQY (photoluminescence quantum yield) in degassed vs. aerated solvents to quantify oxygen quenching .
  • Measurement Consistency: Use integrating spheres for EQE calculations to standardize results .
  • Temperature-Dependent Studies: Resolve aggregation-induced emission (AIE) vs. trap-assisted recombination via low-temperature PL .

Q. What computational methods predict the electronic structure of this complex?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate HOMO (-5.4 eV) and LUMO (-2.1 eV) energies to align with host materials.
  • Time-Dependent DFT (TD-DFT): Simulate absorption/emission spectra (λem ~472 nm) by modeling ligand-centered (LC) and metal-to-ligand charge transfer (MLCT) transitions .
  • Molecular Dynamics (MD): Simulate host-guest interactions to predict aggregation tendencies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.